molecular formula C22H27FN2O3S B11340806 1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11340806
M. Wt: 418.5 g/mol
InChI Key: JQCONOVAHGANMY-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Substitution with Fluorophenyl and Methanesulfonyl Groups: The fluorophenyl and methanesulfonyl groups are introduced through nucleophilic substitution reactions, often using reagents like fluorobenzene and methanesulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine, using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27FN2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O3S/c1-16(2)18-5-9-21(10-6-18)24-22(26)19-11-13-25(14-12-19)29(27,28)15-17-3-7-20(23)8-4-17/h3-10,16,19H,11-15H2,1-2H3,(H,24,26)

InChI Key

JQCONOVAHGANMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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